N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide
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Overview
Description
N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide is a complex organic compound characterized by the presence of trifluoromethyl groups, an indole moiety, and a cyclohexanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the indole and sulfonamide moieties. Common synthetic routes may involve:
Trifluoromethylation: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Indole Formation: Construction of the indole ring through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation: Reaction of the indole derivative with cyclohexanesulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the indole moiety to oxindole derivatives using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring, facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxindole Derivatives: Formed through oxidation of the indole ring.
Amines: Resulting from the reduction of the sulfonamide group.
Substituted Phenyl Derivatives: Produced via electrophilic aromatic substitution.
Scientific Research Applications
N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A related compound used as an organocatalyst in organic transformations.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in the synthesis of advanced materials.
Uniqueness
N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide is unique due to its combination of trifluoromethyl groups, indole moiety, and sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24F6N2O2S |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide |
InChI |
InChI=1S/C23H24F6N2O2S/c24-22(25,26)17-7-6-16(20(13-17)23(27,28)29)14-31-11-10-15-12-18(8-9-21(15)31)30-34(32,33)19-4-2-1-3-5-19/h6-9,12-13,19,30H,1-5,10-11,14H2 |
InChI Key |
LXIXLAOMFBGFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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